molecular formula C18H22N8O2 B12243460 4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12243460
M. Wt: 382.4 g/mol
InChI Key: FSSICJPGVORHIA-UHFFFAOYSA-N
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Description

4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with piperazine, pyrazole, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step reactions. One common method includes the reaction of 4,6-dimethoxypyrimidine with piperazine under controlled conditions to form an intermediate product. This intermediate is then reacted with 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine to yield the final compound. The reaction conditions often involve the use of solvents like chloroform and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine
  • 4-[(4,6-Dimethoxypyrimidin-2-yl)amino]methylidene-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Uniqueness

4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22N8O2

Molecular Weight

382.4 g/mol

IUPAC Name

4,6-dimethoxy-2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H22N8O2/c1-13-20-14(11-15(21-13)26-6-4-5-19-26)24-7-9-25(10-8-24)18-22-16(27-2)12-17(23-18)28-3/h4-6,11-12H,7-10H2,1-3H3

InChI Key

FSSICJPGVORHIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC)N4C=CC=N4

Origin of Product

United States

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